

Unveiling Gibberellin A72: A Technical Guide to a C19-Gibberellin Isomer

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Compound of Interest

Compound Name: **Gibberellin A72**

Cat. No.: **B1257407**

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This technical guide provides a comprehensive overview of **Gibberellin A72** (GA72), a C19-gibberellin with the molecular formula C19H24O7. This document consolidates available physicochemical data, outlines experimental protocols for its isolation, and discusses its role within the broader context of gibberellin biosynthesis and signaling.

Physicochemical Properties

Gibberellin A72 is a diterpenoid lactone belonging to the extensive family of gibberellin plant hormones. It shares its molecular formula with its isomer, Gibberellin A8, necessitating precise analytical techniques for their differentiation. Key physicochemical properties of **Gibberellin A72** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₄ O ₇	PubChem
Molecular Weight	364.39 g/mol	PubChem
CAS Number	105593-21-3	Biosynth
Melting Point	250 °C	Biosynth[1]
IUPAC Name	2 β ,7 α -dihydroxy-1-methyl-8-methylene-4 α ,4b β -gibbane-1 α ,10 β -dicarboxylic acid 1,4a-lactone	Inferred from structural analysis
SMILES	<chem>C[C@]12[C@H]3--INVALID-LINK--(CC[C@H]5[C@@@]3(C[C@@H]1O)OC2=O)O">C@@@HC(=O)O</chem>	PubChem
InChIKey	SISDKGXXRJQNSE-UHFFFAOYSA-N	PubChem

Isolation and Purification from *Vigna unguiculata*

Gibberellin A72 has been successfully isolated from the developing seeds of the cowpea (*Vigna unguiculata* L. Walp.). The following protocol is a generalized procedure based on established methods for gibberellin extraction and purification.

Experimental Protocol:

1. Extraction:

- Freeze immature seeds of *Vigna unguiculata* in liquid nitrogen and lyophilize.
- Grind the dried seeds to a fine powder.
- Extract the powder with 80% aqueous methanol (MeOH) at 4°C for 24 hours.
- Filter the extract and concentrate in vacuo to an aqueous phase.

2. Partitioning:

- Adjust the pH of the aqueous extract to 2.5 with HCl.
- Partition the acidic aqueous phase against ethyl acetate (EtOAc).
- Collect the EtOAc fractions, which will contain the acidic gibberellins.

3. Purification:

- Subject the combined EtOAc fractions to silica gel column chromatography.
- Elute the column with a gradient of increasing methanol in chloroform.
- Monitor fractions using thin-layer chromatography (TLC) and a bioassay (e.g., dwarf rice bioassay).
- Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column.

4. Identification and Characterization:

- Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) of the methyl ester trimethylsilyl ether derivatives for identification.
- Confirm the structure using $^1\text{H-NMR}$ spectroscopy.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of **Gibberellin A72**.

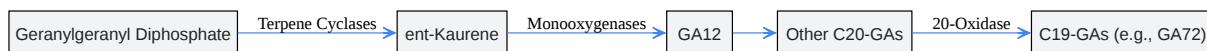
While a comprehensive public repository of the raw spectra for GA72 is not readily available, the following represents the expected key spectral features based on its structure and data from related gibberellins.

Spectroscopic Technique	Key Expected Features
Mass Spectrometry (GC-MS of Me-TMSi derivative)	Molecular ion (M^+) peak corresponding to the derivatized molecule. Characteristic fragmentation pattern of the ent-gibberellane skeleton, including losses of CH_3 , H_2O , CO , and fragments related to the lactone ring and hydroxyl groups.
1H -NMR (Proton Nuclear Magnetic Resonance)	Signals corresponding to the C-10 methyl group, the exocyclic methylene protons at C-16, and protons on hydroxylated carbons. The chemical shifts and coupling constants of the protons in the tetracyclic ring system provide detailed structural information.
^{13}C -NMR (Carbon-13 Nuclear Magnetic Resonance)	Resonances for all 19 carbon atoms, including the carbonyl carbon of the lactone and the carboxylic acid, the olefinic carbons of the exocyclic double bond, and the carbons bearing hydroxyl groups.
Infrared (IR) Spectroscopy	Absorption bands characteristic of hydroxyl (-OH) groups, a γ -lactone carbonyl ($C=O$) group, a carboxylic acid ($C=O$ and -OH) group, and a $C=C$ double bond.

Biosynthesis and Signaling Pathway

Gibberellin A72 is a naturally occurring gibberellin and is therefore synthesized in plants through the terpenoid pathway. The general biosynthetic pathway leading to the formation of C19-gibberellins is outlined below.

Gibberellin Biosynthesis Workflow

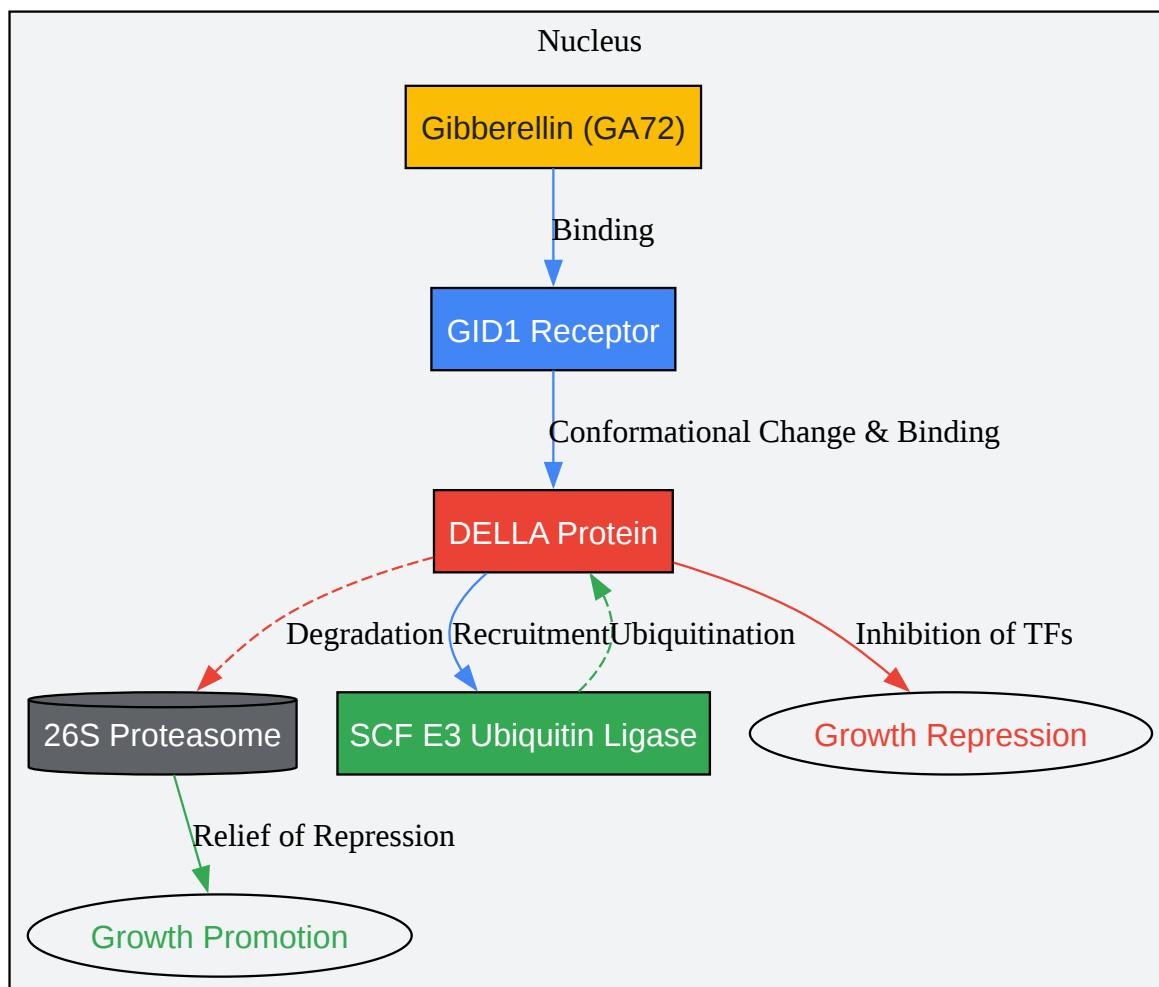


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Caption: Generalized biosynthetic pathway of C19-gibberellins.

The signaling pathway for gibberellins, including presumably **Gibberellin A72**, involves the degradation of DELLA proteins, which are transcriptional regulators that repress plant growth.

Gibberellin Signaling Pathway

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References

- 1. Gibberellin A72 | 105593-21-3 | FEA59321 | Biosynth [biosynth.com]
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